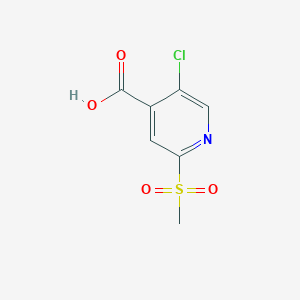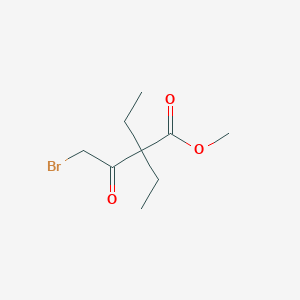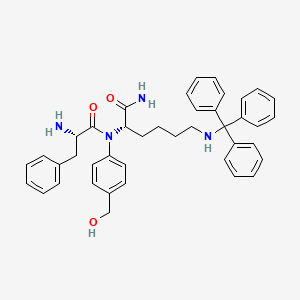
Phe-Lys(Trt)-PAB
Übersicht
Beschreibung
“Phe-Lys(Trt)-PAB” is a compound that involves the use of ditrityl amino acids. The Trt group, which stands for trityl, is used for the protection of polyfunctional α-amino acids . In this case, the amino acids involved are phenylalanine (Phe) and lysine (Lys). The Trt group is used in the synthesis of trityl-protected peptides .
Synthesis Analysis
The synthesis of ditrityl amino acids like Trt-Lys(Trt)-OH involves the use of trityl-protected peptides. Selective detritylation of these amino acid derivatives and ditrityl peptides is achieved with 1% CF3CO2H in CH2Cl2 . The resulting N-detritylated amino acids are then converted into the corresponding Nα-Fmoc derivatives under Schotten-Baumann conditions using Fmoc-Cl .
Wissenschaftliche Forschungsanwendungen
Biosensor Development
Research indicates that phage-displayed peptides, including sequences with lysine (Lys), have potential in sensor applications. For instance, a study focused on using phage-displayed peptides for detecting staphylococcal enterotoxin B (SEB), a food poisoning agent, demonstrating their utility in fluoroimmunoassays and automated fluorescence-based sensing assays (Goldman et al., 2000).
Therapeutic Agent Development
Trimeric Polyamide Amino Acids (PAA) incorporating amino acids like Lys and Phe have shown potential in HIV TAR RNA binding and display moderate antiviral activity, indicating their potential as a foundation for RNA targeting drugs (Bonnard et al., 2010).
Understanding Protein Structure
The study of cation-π interactions in protein structures, where a cationic sidechain like Lys is near an aromatic sidechain such as Phe, has revealed biases in geometry favoring favorable cation-π interactions. This understanding is crucial in structural biology (Gallivan & Dougherty, 1999).
Electrochemical Sensing
The development of an electrochemical sensor for l-phenylalanine (l-Phe) detection using molecular imprinting techniques, where l-Phe was used as a template molecule, demonstrates the application of these amino acids in sensitive and selective detection technologies (Ermiş et al., 2017).
Active Food Packaging Films
Research on pH-responsive polyacrylic acid (PAA)/lysozyme (LYS) complexes in whey protein isolate (WPI) film matrixes for active food packaging shows how the interaction of these amino acids can be leveraged to develop novel controlled release systems in food technology (Ozer et al., 2016).
Optical Properties in Amino Acids
Investigations into the hyperpolarizability of amino acids like tryptophan and phenylalanine, and their interactions with lysine, provide insights into their optical properties, which can be relevant in fields like photonics and material science (Duboisset et al., 2010).
Wirkmechanismus
Target of Action
The primary targets of Phe-Lys(Trt)-PAB are the tumor-associated protease plasmin and integrins αvβ3 and αvβ5 . Plasmin is involved in tumor invasion and metastasis , while integrins αvβ3 and αvβ5 are highly overexpressed on invading tumor endothelial cells .
Mode of Action
Phe-Lys(Trt)-PAB interacts with its targets through a mechanism involving the formation of a Schiff base. The amino groups in Phe-Lys(Trt)-PAB react with the carbonyl groups in glycating compounds to form a Schiff base . This interaction results in changes at the molecular level, affecting the function of the target proteins.
Biochemical Pathways
The action of Phe-Lys(Trt)-PAB affects the protein glycation pathway. Protein glycation begins with the condensation of a terminal amino group in a side chain of a Lys or Arg residue with a carbohydrate or some other carbonyl compound . Phe-Lys(Trt)-PAB competes with amino residues in protein glycation, thereby affecting this pathway .
Pharmacokinetics
It’s worth noting that the design of phe-lys(trt)-pab as a prodrug is intended to improve its bioavailability and reduce toxicity .
Result of Action
The action of Phe-Lys(Trt)-PAB results in the inhibition of tumor-associated protease plasmin and the binding to integrins αvβ3 and αvβ5 . This leads to the reduction of tumor invasion and metastasis, thereby exerting its anticancer effects .
Action Environment
The action, efficacy, and stability of Phe-Lys(Trt)-PAB can be influenced by various environmental factors. For instance, the presence of cathepsin B, a lysosomal cysteine protease, in the tumor environment can affect the efficacy of Phe-Lys(Trt)-PAB . Additionally, the pH and temperature conditions can influence the formation of the Schiff base, a key step in the mode of action of Phe-Lys(Trt)-PAB .
Eigenschaften
IUPAC Name |
(2S)-2-[N-[(2S)-2-amino-3-phenylpropanoyl]-4-(hydroxymethyl)anilino]-6-(tritylamino)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H44N4O3/c42-37(29-31-15-5-1-6-16-31)40(48)45(36-26-24-32(30-46)25-27-36)38(39(43)47)23-13-14-28-44-41(33-17-7-2-8-18-33,34-19-9-3-10-20-34)35-21-11-4-12-22-35/h1-12,15-22,24-27,37-38,44,46H,13-14,23,28-30,42H2,(H2,43,47)/t37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCZCKQSLIJFDP-UWXQCODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)CO)[C@@H](CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H44N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phe-Lys(Trt)-PAB | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



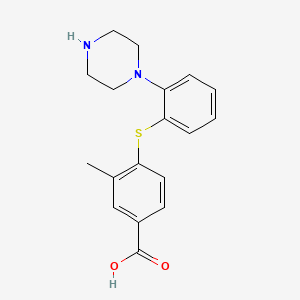
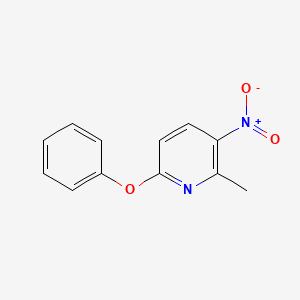
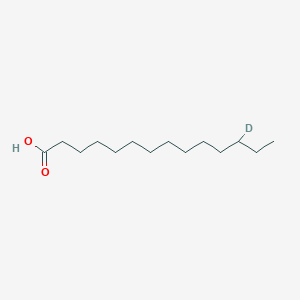
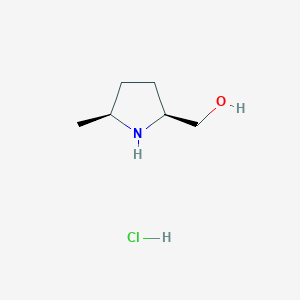
![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine](/img/structure/B1435386.png)
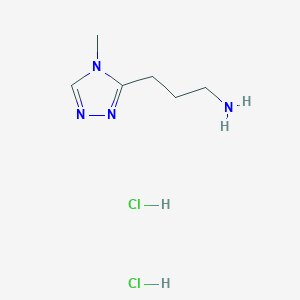

![methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1435390.png)

![2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine](/img/structure/B1435393.png)

